methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrrole derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Combining benzaldehyde derivatives with pyrrole compounds under acidic or basic conditions.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired functional groups.
Esterification: Forming the ester group through reactions with methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a carboxylic acid.
Scientific Research Applications
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-aminobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure with an amino group instead of a nitro group.
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-hydroxybenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Contains a hydroxy group instead of a nitro group.
Uniqueness
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (4Z)-2-methyl-1-[(4-methylphenyl)methyl]-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-14-4-6-17(7-5-14)13-23-15(2)20(22(26)29-3)19(21(23)25)12-16-8-10-18(11-9-16)24(27)28/h4-12H,13H2,1-3H3/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOXKNRMLUKCHR-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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